molecular formula C9H9BrO3 B1376515 5-Bromo-2-methoxyphenyl acetate CAS No. 66037-04-5

5-Bromo-2-methoxyphenyl acetate

Cat. No.: B1376515
CAS No.: 66037-04-5
M. Wt: 245.07 g/mol
InChI Key: PDRQWBQXDDHSFS-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxyphenyl acetate: is an organic compound with the molecular formula C9H9BrO3 . It is a derivative of phenyl acetate, where the phenyl ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxyphenyl acetate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and acetylation processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methoxyphenyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and organometallic compounds. Catalysts like palladium or copper are often used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl acetates, while oxidation and reduction reactions can lead to different functionalized derivatives.

Scientific Research Applications

5-Bromo-2-methoxyphenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The bromine and methoxy substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-methoxyphenyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(5-bromo-2-methoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-6(11)13-9-5-7(10)3-4-8(9)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRQWBQXDDHSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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